molecular formula C18H30ClNO3S B12434441 Sibutramine methanesulfonate CAS No. 676598-10-0

Sibutramine methanesulfonate

Cat. No.: B12434441
CAS No.: 676598-10-0
M. Wt: 376.0 g/mol
InChI Key: MWKDQYLHASOIBB-UHFFFAOYSA-N
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Description

(±)-Sibutramine (methanesulfonate) is a chemical compound that has been widely studied for its potential applications in weight management and obesity treatment. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. The compound is known for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which can lead to increased satiety and reduced food intake.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Sibutramine (methanesulfonate) typically involves the following steps:

    Formation of the Intermediate: The process begins with the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-(methylamino)propan-1-amine with methanesulfonic acid to form the intermediate compound.

    Methanesulfonate Formation: The intermediate is then treated with methanesulfonic acid under controlled conditions to yield (±)-Sibutramine (methanesulfonate).

Industrial Production Methods: In industrial settings, the production of (±)-Sibutramine (methanesulfonate) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of high-purity reagents and solvents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: (±)-Sibutramine (methanesulfonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methanesulfonate group.

Scientific Research Applications

(±)-Sibutramine (methanesulfonate) has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studies of racemic mixtures and enantiomeric separation.

    Medicine: Explored as a treatment for obesity and weight management due to its appetite-suppressing properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of (±)-Sibutramine (methanesulfonate) involves the inhibition of the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced satiety and reduced food intake. The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters.

Comparison with Similar Compounds

(±)-Sibutramine (methanesulfonate) can be compared with other similar compounds such as:

    Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and anxiety.

    Phentermine: A sympathomimetic amine used as an appetite suppressant for weight loss.

    Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.

Uniqueness: (±)-Sibutramine (methanesulfonate) is unique in its dual action of inhibiting the reuptake of multiple neurotransmitters, which contributes to its effectiveness in weight management. Unlike other compounds that target a single neurotransmitter, (±)-Sibutramine (methanesulfonate) offers a broader spectrum of activity, making it a versatile option for obesity treatment.

Properties

CAS No.

676598-10-0

Molecular Formula

C18H30ClNO3S

Molecular Weight

376.0 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;methanesulfonic acid

InChI

InChI=1S/C17H26ClN.CH4O3S/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;1-5(2,3)4/h6-9,13,16H,5,10-12H2,1-4H3;1H3,(H,2,3,4)

InChI Key

MWKDQYLHASOIBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.CS(=O)(=O)O

Origin of Product

United States

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